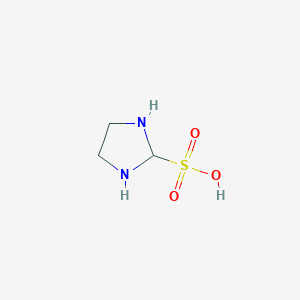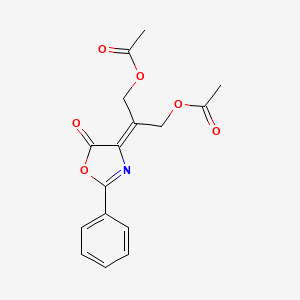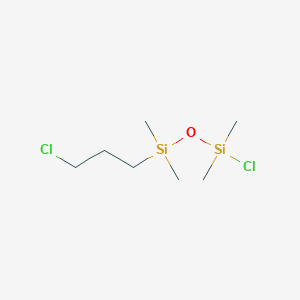
Imidazolidine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine-2-sulfonic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its five-membered ring structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidine-2-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a diamine with a sulfonic acid derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Imidazolidine-2-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted imidazolidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Imidazolidine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of imidazolidine-2-sulfonic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Imidazolidine-2-thione: Similar in structure but contains a sulfur atom in place of the oxygen atom in the sulfonic acid group.
Thiazolidine: Contains a sulfur atom in the ring structure, leading to different chemical properties.
Imidazole: Lacks the sulfonic acid group but shares the imidazolidine ring structure.
Uniqueness: Imidazolidine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
91158-64-4 |
|---|---|
Molecular Formula |
C3H8N2O3S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
imidazolidine-2-sulfonic acid |
InChI |
InChI=1S/C3H8N2O3S/c6-9(7,8)3-4-1-2-5-3/h3-5H,1-2H2,(H,6,7,8) |
InChI Key |
DFRXWRKBGSQEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)




